molecular formula C10H8O B016859 1-(2-Ethynylphenyl)ethanone CAS No. 104190-22-9

1-(2-Ethynylphenyl)ethanone

Cat. No. B016859
M. Wt: 144.17 g/mol
InChI Key: YQXSJPABBZMARN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Ethynylphenyl)ethanone involves complex reactions that yield various derivatives. For example, the synthesis and characterization of oxo and phenylimido rhenium(V) complexes of 1-phenyl-2-(diisopropylphosphino)-ethanone demonstrate the intricate processes involved in creating such compounds. These reactions are solvent-dependent, indicating the importance of reaction conditions in the synthesis of complex molecules (Couillens, Gressier, & Dartiguenave, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Ethynylphenyl)ethanone has been studied through various techniques. X-ray diffraction technique and vibrational spectroscopy have been used to investigate the molecular structure and properties of related compounds, providing a comprehensive understanding of their geometrical parameters and vibrational frequencies (Chidan Kumar et al., 2015).

Scientific Research Applications

  • Antiestrogenic Activity : Compounds similar to 1-(2-Ethynylphenyl)ethanone, like 1,1,2-tris(4-hydroxyphenyl)ethenes, exhibit high estrogen receptor binding affinity and antagonize the effects of estradiol on hormone-dependent breast cancer cells, yet show low cytotoxic properties on hormone-sensitive MCF-7 cells (Lubczyk, Bachmann, & Gust, 2003).

  • Antimicrobial Properties : Derivatives like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone show promising antimicrobial activity against gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications (Wanjari, 2020).

  • Enzymatic Synthesis : Enzymatic processes have been developed for synthesizing related compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate in Ticagrelor synthesis, an effective treatment for acute coronary syndromes (Guo et al., 2017).

  • Crystallography and Vibrational Studies : The crystallization and vibrational properties of compounds like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone aid in understanding their molecular structure and characteristics (Kumar et al., 2015).

  • Synthesis of Complex Organic Compounds : Novel methods for preparing derivatives such as 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offer strategies for synthesizing complex organic compounds resembling natural products (Walter, 1994).

  • Biocatalysis for Drug Synthesis : Acinetobacter sp. ZJPH1806 is effective in biocatalyzing the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, demonstrating a valuable tool for drug synthesis (Miao et al., 2019).

  • Anticancer Activity : Compounds using benzimidazole as a scaffold, possibly related to 1-(2-Ethynylphenyl)ethanone derivatives, show promising anticancer activity against various human cancer cell lines (Rashid et al., 2014).

  • Microwave Synthesis of Chalcone Derivatives : The microwave energy synthesis of biologically active chalcone derivatives, which could be structurally related to 1-(2-Ethynylphenyl)ethanone, has been demonstrated to have antimicrobial activity (Katade et al., 2008).

  • Photochemical Studies : The photochemical transformations of derivatives like deoxyveratroin, an O-methylated α-carbonyl β-1 lignin model dimer, are studied for understanding various compound transformations (Castellan et al., 1990).

  • Green Chemistry in Chiral Molecule Synthesis : Plant cells and environmentally friendly solvents can effectively prepare chiral molecules through biocatalysis, offering a green approach to chiral chemical production (Panić et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(2-ethynylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSJPABBZMARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethynylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Domaradzki, Y Long, Z She, X Liu… - The Journal of …, 2015 - ACS Publications
An ammonium acetate assisted gold-catalyzed cascade cyclization reaction of 2-alkynylarylketones is described. Under the reported conditions, a gold-catalyzed intramolecular …
Number of citations: 75 pubs.acs.org
X Bao, Y Li, W Bai, Y Zhou, Y Wang, Y Sun… - Chemical …, 2021 - pubs.rsc.org
A convenient synthetic route to polycyclic metallaaromatics containing main-group heteroatoms has been developed. The first cyclopropametalla-2-benzopyrylium complexes 2–4, the …
Number of citations: 17 pubs.rsc.org
C Zhang, S Chang, S Dong, L Qiu… - The Journal of Organic …, 2018 - ACS Publications
An unprecedented transition-metal-free tandem bicyclization of diaryl alkynes has been disclosed, which provides a streamlined access to a range of polycyclic 2H-indazoles in high to …
Number of citations: 14 pubs.acs.org
X Dai - 2006 - search.proquest.com
The first project of this thesis was the Lewis acid mediated tandem Diels-Alder reaction/rearrangements. There are two novel reactions that have been discovered. One is a Lewis acid …
Number of citations: 0 search.proquest.com

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